Piperidin-1-yl-acetic acid
Overview
Description
Piperidin-1-yl-acetic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scientific Research Applications of Piperidin-1-yl-acetic Acid
Chemical Structure and Properties
- This compound and its derivatives are utilized in various chemical syntheses. For instance, a study by Chirita, Hrib, and Birsa (2013) explored the synthesis of a salt derived from this compound, noting its unique structural properties due to steric influences (Chirita, Hrib, & Birsa, 2013).
Catalysis in Chemical Reactions
- Mokhtary and Torabi (2017) demonstrated the use of nano magnetite as a catalyst in reactions involving this compound derivatives. These reactions were efficient in synthesizing specific organic compounds under ultrasound irradiation (Mokhtary & Torabi, 2017).
Synthesis of Novel Compounds
- Novel compounds incorporating this compound have been synthesized for various purposes. Naik et al. (2013) described the synthesis of new Mannich bases containing this compound, including their characterization and electrochemical studies (Naik et al., 2013).
Radiolabeling and PET Studies
- Carpinelli et al. (2006) developed an improved synthesis of acetic acid-piperidine-4-yl ester, a precursor used in PET studies of acetylcholine neurotransmission system. This highlights the utility of this compound derivatives in radiolabeling for medical imaging (Carpinelli et al., 2006).
Corrosion Inhibition
- This compound derivatives have been investigated as corrosion inhibitors. For example, Amar et al. (2006) studied piperidin-1-yl-phosphonic acid as an inhibitor for iron corrosion in sodium chloride media, revealing its potential in protecting metals from corrosion (Amar et al., 2006).
Pharmaceutical Research
- This compound derivatives are explored in pharmaceutical research for various therapeutic applications. For instance, a study by Burayk, Oh‐hashi, and Kandeel (2022) examined the potential of benzimidazole piperidine and phenoxy pyridine derivatives as anti-inflammatory compounds, with specific focus on selective COX-2 inhibition (Burayk, Oh‐hashi, & Kandeel, 2022).
Synthesis of Functionalized Piperidines
- The synthesis of functionalized piperidines using this compound has been reported. Lashkari
Mechanism of Action
Target of Action
Piperidin-1-yl-acetic acid, like other piperidine derivatives, is known to interact with various targets in the body. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating a wide range of potential targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and target .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and target .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
Piperidin-1-yl-acetic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been found to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular health and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability in various environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have distinct biological activities. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Properties
IUPAC Name |
2-piperidin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBIJCCXDEZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276797 | |
Record name | Piperidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-67-4 | |
Record name | Piperidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3235-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.